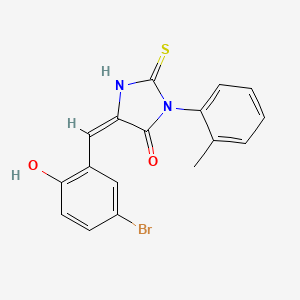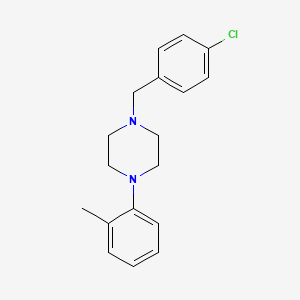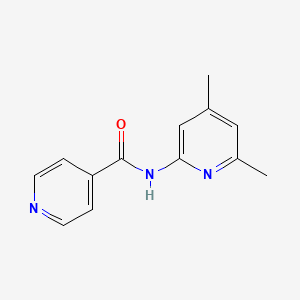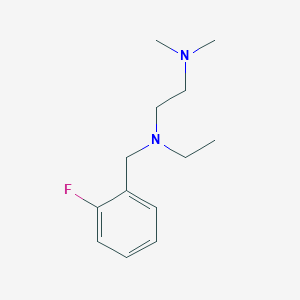
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone, also known as BMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMI is a thioxoimidazolidinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess various biochemical and physiological effects. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention and treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its potential applications in various fields, including medicine and agriculture. Another advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method. However, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone research. One direction is to investigate the potential applications of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone in the prevention and treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone and its effects on various signaling pathways and enzymes. In addition, future research could focus on developing new synthesis methods for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone that are more efficient and environmentally friendly.
Métodos De Síntesis
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been synthesized using various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of glacial acetic acid. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of sodium hydroxide. The yield of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation.
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-4-2-3-5-14(10)20-16(22)13(19-17(20)23)9-11-8-12(18)6-7-15(11)21/h2-9,21H,1H3,(H,19,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMGISXMDUMML-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)




